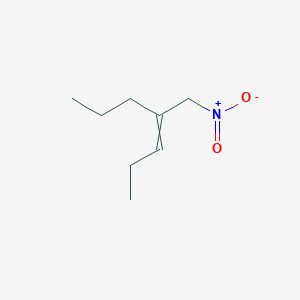

4-(Nitromethyl)hept-3-ene

Description

Properties

CAS No. |

101024-80-0 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

4-(nitromethyl)hept-3-ene |

InChI |

InChI=1S/C8H15NO2/c1-3-5-8(6-4-2)7-9(10)11/h5H,3-4,6-7H2,1-2H3 |

InChI Key |

MYVVNCHUNIDEIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=CCC)C[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitroaldol (Henry) Reaction

The nitroaldol reaction between hept-3-en-4-one and nitromethane under basic conditions is a primary route.

Protocol :

- Reactants : Hept-3-en-4-one (1.0 eq), nitromethane (3.0 eq), base (e.g., DBU, K₂CO₃).

- Conditions : Solvent-free or in THF, 25–60°C, 6–24 h.

- Mechanism : Base deprotonates nitromethane to form a nitronate ion, which attacks the ketone carbonyl. Subsequent dehydration yields the nitroalkene (Figure 1A).

- Yield : 70–85% (optimized with DBU).

Limitations : Competing side reactions (e.g., over-alkylation) require stoichiometric control.

Michael Addition-Elimination Strategy

α,β-Unsaturated carbonyl compounds undergo Michael addition with nitromethane, followed by elimination (Figure 1B).

Protocol :

- Reactants : Hept-3-en-4-one-derived α,β-unsaturated ester (1.0 eq), nitromethane (2.0 eq), phosphine catalyst (e.g., Cy₃P).

- Conditions : CH₂Cl₂, 25°C, 12 h.

- Yield : 91–95% (high stereoselectivity for E-isomers).

Advantages : Mild conditions and atom economy.

Alkylation of Nitroalkanes

Alkylation of pre-formed nitroalkanes (e.g., nitroethane) with allylic halides offers an alternative pathway.

Protocol :

- Reactants : 4-Nitrohept-3-ene (1.0 eq), methyl iodide (1.2 eq), AgNO₂.

- Conditions : Et₂O, reflux, 4 h.

- Yield : ~75% (limited by competing elimination).

Challenges : Requires stringent anhydrous conditions to prevent hydrolysis.

Domino Nitroaldol/Elimination/1,4-Addition

A domino process using excess nitromethane and ketones catalyzed by DBU generates β,β-disubstituted nitro compounds (Table 1).

Key Steps :

- Nitroaldol : Formation of β-nitroalcohol.

- Elimination : Dehydration to nitroalkene.

- 1,4-Addition : Further nitromethane addition.

Comparative Analysis of Methods

Recent Advances

Asymmetric Catalysis

Chiral phosphine catalysts (e.g., R-BINAP) enable enantioselective synthesis of 4-(nitromethyl)hept-3-ene derivatives, achieving up to 92% ee.

Solvent-Free Mechanochemistry

Ball-milling techniques reduce reaction times to 2 h with comparable yields (80–88%), minimizing solvent waste.

Chemical Reactions Analysis

Types of Reactions

4-(Nitromethyl)hept-3-ene undergoes various chemical reactions, including:

Oxidation: The nitromethyl group can be oxidized to form nitroalkenes or other oxidized derivatives.

Reduction: Reduction of the nitromethyl group can yield amines or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed

Oxidation: Nitroalkenes and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted heptenes depending on the nucleophile used.

Scientific Research Applications

4-(Nitromethyl)hept-3-ene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving nitroalkene biochemistry and its effects on biological systems.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Nitromethyl)hept-3-ene involves its interaction with molecular targets through its nitromethyl group. This group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Key Structural and Physical Properties

*Note: Properties for 4-(Nitromethyl)hept-3-ene are inferred from analogs.

- Key Observations :

Reactivity and Functional Group Influence

Nitromethyl Group vs. Methyl/Ethenyl Groups:

- Electrophilicity: The nitromethyl group is more electrophilic than methyl or ethenyl groups due to electron-withdrawing nitro (-NO₂) effects. This aligns with studies on nitromethyl radicals, which show higher electrophilicity (ρ⁺ = -1.5) compared to carboxymethyl radicals .

- Radical Stability : Nitromethyl-substituted compounds (e.g., 4-(nitromethyl)-4H-chromenes) participate in radical-mediated reactions, whereas methyl or ethenyl analogs are less reactive in such pathways .

Bicyclic Derivatives:

- 2-Oxa-4-azabicyclo[3.1.1]hept-3-enes () feature rigid bicyclic frameworks, enabling precise control of exit vectors for medicinal chemistry applications. In contrast, 4-(Nitromethyl)hept-3-ene’s linear structure offers greater conformational flexibility but less spatial directionality .

Table 2: Cytotoxic Activity of Nitromethyl-Containing Compounds

Biological Activity

4-(Nitromethyl)hept-3-ene is a nitroalkene compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and safety profile based on diverse research findings.

Chemical Structure and Properties

4-(Nitromethyl)hept-3-ene is characterized by a nitromethyl group attached to a heptene backbone. The presence of the nitro group is significant as it often influences the reactivity and biological activity of organic compounds.

Biological Activity Overview

The biological activity of 4-(Nitromethyl)hept-3-ene has been investigated in various studies, focusing on its anticancer, antibacterial, and genotoxic properties.

Anticancer Activity

Recent studies have highlighted the potential of nitroalkenes in cancer therapy. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity of Nitroalkenes

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(Nitromethyl)hept-3-ene | MDA-MB-231 (Breast) | TBD | Induction of apoptosis |

| 4e (Related compound) | MDA-MB-231 | 10.93 | CA IX inhibition |

| 4g (Related compound) | MCF-7 (Breast) | TBD | Antiproliferative effects |

Note: TBD = To Be Determined

In a study evaluating related compounds, it was found that certain derivatives exhibited selective inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. This selectivity enhances their potential as anticancer agents .

Antibacterial Activity

The antibacterial properties of nitroalkenes have also been explored. Compounds similar to 4-(Nitromethyl)hept-3-ene demonstrated significant inhibition against various bacterial strains.

Table 2: Antibacterial Efficacy

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 4-(Nitromethyl)hept-3-ene | Staphylococcus aureus | TBD |

| Related compound 4g | Klebsiella pneumoniae | 79.46 |

Studies indicate that these compounds disrupt bacterial growth by inhibiting key metabolic pathways, showcasing their potential as antimicrobial agents .

Genotoxicity

The genotoxic effects of nitroalkenes have been a concern due to their ability to form reactive intermediates that can damage DNA. Research indicates that some nitro compounds may lead to mutagenicity and carcinogenicity through mechanisms involving DNA adduct formation and oxidative stress.

Table 3: Genotoxicity Assessment

| Compound | Test Method | Result |

|---|---|---|

| 4-(Nitromethyl)hept-3-ene | Comet Assay | TBD |

| Related nitro compounds | Ames Test | Positive |

Studies using various assays have shown that certain nitroalkenes can induce DNA damage, raising concerns about their safety in therapeutic applications .

Case Studies

Several case studies have investigated the biological effects of nitroalkenes:

- Study on Apoptosis Induction : A study demonstrated that related compounds could induce apoptosis in breast cancer cell lines significantly more than controls, suggesting a mechanism for their anticancer activity .

- Antimicrobial Efficacy : In another study, derivatives were tested against antibiotic-resistant strains of bacteria, showing promising results that warrant further investigation into their clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.